
3-Butoxy-2-Fluor-4-Methoxyphenylboronsäure
Übersicht
Beschreibung
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H16BFO4 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Hydroxyphenylnaphtholen
3-Butoxy-2-Fluor-4-Methoxyphenylboronsäure: wird bei der Synthese von Hydroxyphenylnaphtholen eingesetzt, die von Bedeutung sind, da sie als Inhibitoren für 17ß-Hydroxysteroid-Dehydrogenase Typ 2 wirken. Dieses Enzym spielt eine entscheidende Rolle in den biologischen Stoffwechselwegen von Steroidhormonen, und seine Hemmung kann entscheidend bei der Behandlung von Krankheiten sein, die mit einem Ungleichgewicht der Steroidhormone zusammenhängen .
Regioselektive Suzuki-Kupplung
Die Verbindung dient als Reaktant bei regioselektiven Suzuki-Kupplungsreaktionen. Diese Anwendung ist besonders wertvoll im Bereich der organischen Chemie zur Herstellung von Kohlenstoff-Kohlenstoff-Bindungen, was ein grundlegender Schritt bei der Synthese komplexer organischer Moleküle ist, einschließlich Pharmazeutika und Polymere .
Ruthenium-katalysierte Arylierungsreaktionen
Sie ist auch an Ruthenium-katalysierten Arylierungsreaktionen beteiligt. Arylierung ist unerlässlich, um Arylreste in ein Molekül einzuführen, was seine chemischen Eigenschaften signifikant verändern kann, wodurch es nützlich für die Entwicklung neuer Materialien und Medikamente wird .
Synthese von Amino-Trimethoxyphenyl-Aryl-Thiazolen
Dieses Boronsäurederivat ist ein wichtiger Reaktant bei der Synthese von Amino-Trimethoxyphenyl-Aryl-Thiazolen. Diese Verbindungen wurden als potenzielle Mikrotubuli-Inhibitoren und Antitumormittel identifiziert, was die Bedeutung der Verbindung in der medizinisch-chemischen Forschung hervorhebt .
Rhodium-katalysierte Cyanierung
Die Verbindung findet Anwendung in Rhodium-katalysierten Cyanierungsprozessen. Cyanierung führt eine Cyanogruppe in ein Molekül ein, was eine funktionelle Gruppe von Bedeutung bei der Herstellung von Nitrilen ist, einer wichtigen Klasse organischer Verbindungen, die in verschiedenen industriellen Anwendungen verwendet werden .
Petasis-Reaktion
Sie wird in der Petasis-Reaktion verwendet, einer Mehrkomponentenreaktion, die Kohlenstoff-Stickstoff-Bindungen bildet, um Amine zu synthetisieren. Amine sind grundlegend in der organischen Synthese und finden sich in einer Vielzahl biologisch aktiver Moleküle .
Protodeboronierung von Pinacolboronsäureestern
Bei der katalytischen Protodeboronierung von Pinacolboronsäureestern kann This compound verwendet werden. Dieser Prozess ist entscheidend für die Entfernung der Bor-Einheit aus Molekülen, was oft ein notwendiger Schritt in der organischen Synthese ist, um das gewünschte Endprodukt zu erhalten .
Entwicklung von Inhibitoren für enzymatische Aktivität
Schließlich spielt diese Verbindung eine wichtige Rolle bei der Entwicklung von Inhibitoren für Enzyme wie 17β-Hydroxysteroid-Dehydrogenase Typ 1. Die Hemmung dieses Enzyms hat therapeutisches Potenzial für Krankheiten wie Brustkrebs und Endometriose, bei denen Steroidhormone eine Rolle beim Krankheitsverlauf spielen .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid transfers its organic group to a metal catalyst, such as palladium .
Biochemical Pathways
In suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could impact various biochemical pathways depending on the specific reactants and products involved .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants or catalysts can potentially influence the compound’s participation in suzuki-miyaura cross-coupling reactions .
Biochemische Analyse
Biochemical Properties
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in the catalytic protodeboronation of pinacol boronic esters . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the levels of metabolites and the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its efficacy over time. Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme activation and enhanced metabolic activity . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity. Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.
Metabolic Pathways
3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of boronic esters . This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the catalytic protodeboronation of pinacol boronic esters, thereby affecting the overall metabolic activity within cells.
Transport and Distribution
The transport and distribution of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, thereby influencing its activity and function. Additionally, the compound’s transport and distribution can be affected by factors such as cellular uptake, efflux, and intracellular trafficking.
Subcellular Localization
The subcellular localization of 3-Butoxy-2-fluoro-4-methoxyphenylboronic acid is a critical factor that influences its activity and function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can influence metabolic pathways and enzyme activity.
Eigenschaften
IUPAC Name |
(3-butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-3-4-7-17-11-9(16-2)6-5-8(10(11)13)12(14)15/h5-6,14-15H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOSSQJCLRWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801232327 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-67-4 | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Butoxy-2-fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801232327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




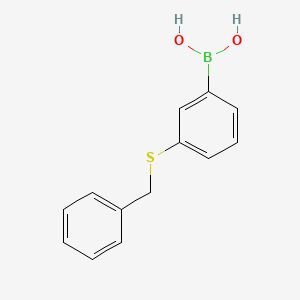
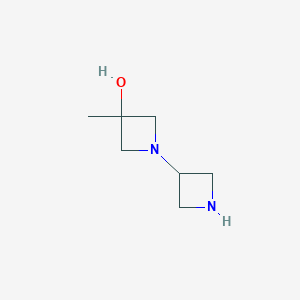
![7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1527097.png)
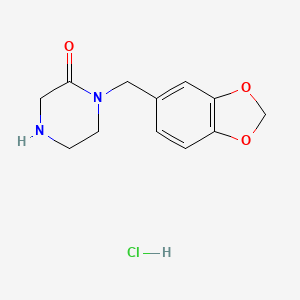
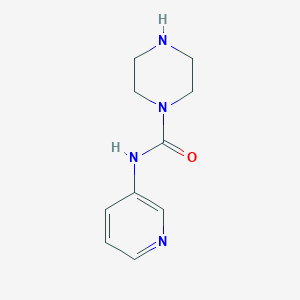


![[4-(2-Nitropropyl)phenyl]amine hydrochloride](/img/structure/B1527105.png)
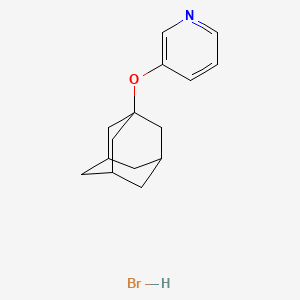

![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

